molecular formula C13H14N2O3S B2658183 6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol CAS No. 1286705-97-2

6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol

Cat. No. B2658183
CAS RN: 1286705-97-2
M. Wt: 278.33
InChI Key: BJWACYZSGMEBIZ-UHFFFAOYSA-N
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Description

The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring and is a core part of many biologically active molecules found in natural products or synthetic compounds . Pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms .


Synthesis Analysis

Pyridazine derivatives can be synthesized using various strategies, with chalcones, hydrazines, diazo compounds, and hydrazones being most commonly applied under different reaction conditions .


Molecular Structure Analysis

Pyridazine is a resonance hybrid in which the greater contribution is made by the structure containing =N–N= configuration .


Chemical Reactions Analysis

Pyridazines are highly reactive towards displacements by nucleophilic species .

Mechanism of Action

While the mechanism of action for the specific compound “6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol” is not available, it’s worth noting that many pyridazine derivatives have shown a wide range of pharmacological activities .

Future Directions

The TMP group and pyridazine ring are both areas of active research due to their presence in a variety of biologically active molecules . Future research may focus on synthesizing new derivatives and investigating their biological activities.

properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-16-10-6-8(7-11(17-2)13(10)18-3)9-4-5-12(19)15-14-9/h4-7H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWACYZSGMEBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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